molecular formula C16H10FN5S B2933902 (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890600-46-1

(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2933902
CAS No.: 890600-46-1
M. Wt: 323.35
InChI Key: LJJXCHSPIHMXTC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused triazolothiadiazoles, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiproliferative properties . The core structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a bicyclic system combining triazole and thiadiazole rings, enabling π-π stacking and hydrogen-bonding interactions with biological targets. Substitutions at the 3- and 6-positions critically influence bioactivity, solubility, and metabolic stability. This article compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and pharmacological profiles.

Properties

IUPAC Name

6-[(E)-2-(3-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5S/c17-13-3-1-2-11(10-13)4-5-14-21-22-15(19-20-16(22)23-14)12-6-8-18-9-7-12/h1-10H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJXCHSPIHMXTC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo-thiadiazoles, which are known for their potential therapeutic applications across various medical fields.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H10_{10}F1_{1}N5_{5}S
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : this compound

The presence of both the triazole and thiadiazole rings contributes to its biological activity by allowing for interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of triazolo-thiadiazoles can inhibit the growth of various cancer cell lines. In one study, a related compound demonstrated an IC50_{50} value of 1.5 µM against EGFR, indicating potent activity against breast cancer cells .

Enzyme Inhibition

The compound exhibits inhibitory activity against several key enzymes:

  • Cholinesterase Inhibition : Triazole derivatives have been noted for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Carbonic Anhydrase : The compound may also interact with carbonic anhydrases, enzymes involved in regulating pH and fluid balance .

Antimicrobial Activity

The triazolo-thiadiazole framework is associated with antimicrobial properties:

  • Broad-Spectrum Activity : Compounds within this class have shown efficacy against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways .

Analgesic Effects

Recent studies have highlighted the analgesic potential of these compounds:

  • Pain Relief Mechanism : In animal models, certain derivatives exhibited significant antinociceptive effects comparable to standard analgesics like aspirin . The mechanism may involve inhibition of COX enzymes.

Synthesis and Evaluation

A series of experiments were conducted to synthesize and evaluate the biological activity of this compound. Key findings include:

CompoundActivity TypeIC50_{50} ValueReference
5gAntinociceptive< 10 µM
5jAnticancer0.33 µM
8iEGFR Inhibitor1.5 µM

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with target proteins. These studies suggest that the compound can form hydrogen bonds with active sites in target enzymes, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activities

The 3-fluorostyryl and pyridin-4-yl groups in the target compound distinguish it from other derivatives. Fluorine at the 3-position of the styryl moiety may increase lipophilicity and metabolic stability, while the pyridinyl group at position 3 contributes to hydrogen bonding and solubility . Below is a comparative analysis of key analogs:

Key Observations:
  • Fluorine Substitution : Fluorinated analogs (e.g., 3-(4-fluorophenyl) in , 6-(3-fluorophenyl) in ) exhibit enhanced cytotoxicity, likely due to improved membrane permeability and target binding.
  • Styryl Groups : Compounds with styryl substituents (e.g., 6-[(E)-2-phenylethenyl] in ) are structural analogs of the target compound. Their E-configuration may optimize steric alignment for receptor interactions.

Structural and Pharmacokinetic Considerations

  • Lipophilicity : Fluorine and adamantyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., adamantyl derivatives in ).
  • Metabolic Stability : Pyridinyl groups may reduce hepatic clearance via cytochrome P450 modulation, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.